molecular formula C14H12ClNOS B5724621 N-(2-chlorophenyl)-2-(methylthio)benzamide

N-(2-chlorophenyl)-2-(methylthio)benzamide

Cat. No. B5724621
M. Wt: 277.8 g/mol
InChI Key: ARBUGABDGNXNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(methylthio)benzamide, commonly known as CMDB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMDB belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The compound has gained significant attention due to its unique chemical properties, which make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of CMDB involves the inhibition of certain enzymes, particularly those involved in the cell cycle. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDK activity, CMDB can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
CMDB has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit CDK activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. CMDB has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMDB in lab experiments is its high yield and relative ease of synthesis. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CMDB is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving CMDB. One promising area of research involves the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of CMDB in combination with other drugs to enhance its anti-cancer activity. Finally, there is ongoing research into the potential applications of CMDB in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(methylthio)benzamide, or CMDB, is a valuable tool for studying various biological processes. The compound's ability to inhibit CDK activity and induce apoptosis in cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to using CMDB in lab experiments, ongoing research is exploring new ways to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of CMDB involves the reaction of 2-chloroaniline with 2-(methylthio)benzoic acid in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the synthesis process is typically high, making CMDB a relatively easy compound to produce.

Scientific Research Applications

CMDB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, particularly those involved in cancer cell growth. Studies have shown that CMDB can effectively inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-(2-chlorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBUGABDGNXNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(methylthio)benzamide

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